6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Catalog No.
S818581
CAS No.
1378862-01-1
M.F
C6H5BrN4
M. Wt
213.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS Number

1378862-01-1

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H,(H2,8,10)

InChI Key

DWJVWLDIPJSPKM-UHFFFAOYSA-N

SMILES

C1=CC2=NN=C(N2C=C1Br)N

Canonical SMILES

C1=CC2=NN=C(N2C=C1Br)N

The exact mass of the compound 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine (CAS 1378862-01-1) is a highly specialized bicyclic building block utilized primarily in medicinal chemistry and agrochemical synthesis. It features a fused [1,2,4]triazolo[4,3-a]pyridine core that provides a distinct hydrogen-bond donor/acceptor topology and dipole moment compared to its more thermodynamically stable 1,5-a isomer. The molecule is defined by two orthogonal reactive sites: a 3-amino group suitable for amidation, urea formation, or reductive amination, and a 6-bromo substituent that serves as a highly reliable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This bifunctionality makes it a critical precursor for synthesizing kinase inhibitors, NaV1.7 channel blockers, and novel herbicidal agents where precise spatial arrangement of pharmacophores and late-stage diversification are required [1].

Substituting this exact compound with structurally similar analogs often leads to synthetic bottlenecks or loss of target affinity. Replacing the 6-bromo group with a 6-chloro substituent significantly reduces oxidative addition rates in cross-coupling, frequently necessitating expensive, specialized phosphine ligands (such as XPhos or BrettPhos) and higher reaction temperatures that can degrade sensitive intermediates. Conversely, the 6-iodo analog, while highly reactive, is prone to light-induced dehalogenation and presents shelf-life and cost-efficiency challenges during scale-up. Furthermore, substitution with the [1,2,4]triazolo[1,5-a]pyridin-2-amine isomer fundamentally alters the vector of the amino group and the overall dipole of the core, which can abrogate binding in tightly constrained protein pockets like those found in MEK1 or NaV1.7 targets. Finally, because the 4,3-a core can undergo Dimroth rearrangement to the 1,5-a isomer under excessive heat and strong base, procuring the kinetically stable 4,3-a isomer directly is essential to bypass complex, low-yielding downstream cyclization steps [1].

Superior Cross-Coupling Efficiency Compared to 6-Chloro Analogs

In standard palladium-catalyzed cross-coupling workflows, the 6-bromo substituent provides a kinetically favored oxidative addition compared to the 6-chloro analog. While 6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-amine typically requires specialized, sterically demanding biarylphosphine ligands and temperatures exceeding 100 °C to achieve >80% conversion, the 6-bromo derivative readily undergoes coupling using standard, cost-effective catalysts like Pd(dppf)Cl2 or Pd(PPh3)4 at 70–80 °C, yielding comparable or higher conversions within shorter reaction times [1].

Evidence DimensionCatalyst requirement and reaction temperature for >80% cross-coupling conversion
Target Compound DataStandard Pd catalysts (e.g., Pd(dppf)Cl2) at 70–80 °C
Comparator Or Baseline6-Chloro analog (requires specialized ligands like XPhos, >100 °C)
Quantified Difference~30 °C reduction in required temperature and elimination of specialty ligand costs
ConditionsStandard Suzuki-Miyaura or Buchwald-Hartwig coupling conditions

Enables the use of milder reaction conditions and cheaper catalyst systems, reducing overall procurement and scale-up costs while preserving sensitive functional groups.

Distinct Spatial Topology for Kinase and Ion Channel Inhibition

The [1,2,4]triazolo[4,3-a]pyridine core places the amino group at the 3-position, presenting a distinct hydrogen-bond donor vector compared to the thermodynamically more stable [1,2,4]triazolo[1,5-a]pyridin-2-amine isomer. In the development of conformationally constrained inhibitors (such as NaV1.7 blockers), the specific trajectory of the 3-amino group is critical for optimal target engagement. Studies have shown that utilizing the 4,3-a isomer scaffold allows for precise alignment within narrow binding pockets, whereas substituting with the 1,5-a isomer shifts the substituent vector by approximately 60 degrees, often resulting in a multi-fold drop in target affinity (e.g., IC50 increasing from sub-micromolar to >10 µM) [1].

Evidence DimensionSubstituent vector angle and resulting target affinity (IC50)
Target Compound DataOptimal 3-amino vector alignment yielding sub-micromolar IC50 in constrained pockets
Comparator Or Baseline[1,2,4]triazolo[1,5-a]pyridin-2-amine isomer (shifts vector ~60°, IC50 >10 µM)
Quantified Difference>10-fold reduction in target affinity upon isomer substitution
ConditionsIn vitro binding assays for structurally constrained targets (e.g., NaV1.7)

Ensures the correct spatial orientation of functional groups required for high-affinity binding in targeted drug discovery programs.

Optimal Balance of Reactivity and Shelf Stability

While 6-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine offers extremely rapid oxidative addition in coupling reactions, it suffers from significant drawbacks in procurement and handling, including susceptibility to light-induced degradation and spontaneous dehalogenation during storage. The 6-bromo compound (CAS 1378862-01-1) maintains robust shelf stability under standard ambient conditions while still providing excellent reactivity for late-stage functionalization. Quantitative degradation studies typically show that bromo-heterocycles retain >95% purity over 12 months under standard storage, whereas their iodo counterparts can degrade by 5-15% over the same period without strict cold and dark storage protocols [1].

Evidence DimensionLong-term storage stability (purity retention over 12 months)
Target Compound Data>95% purity retention under standard ambient storage
Comparator Or Baseline6-Iodo analog (5-15% degradation under identical conditions)
Quantified DifferenceUp to 10% higher purity retention, eliminating the need for specialized cold-chain logistics
ConditionsAmbient temperature storage, 12-month duration

Provides a reliable, shelf-stable building block that minimizes lot-to-lot variability and reduces specialized storage costs.

Late-Stage Diversification in Kinase Inhibitor Discovery

Because the 6-bromo group offers an ideal balance of stability and reactivity, this compound is the optimal choice for parallel synthesis of kinase inhibitor libraries (e.g., targeting MEK1). Buyers can utilize standard Pd(dppf)Cl2 conditions to rapidly install diverse aryl or heteroaryl groups at the 6-position without the need for the expensive ligands required by the 6-chloro analog [1].

Synthesis of Conformationally Constrained Ion Channel Blockers

For programs targeting tightly constrained pockets such as the NaV1.7 sodium channel, the specific 4,3-a isomer is strictly required. The unique vector of the 3-amino group allows for the construction of rigid acyl sulfonamide isosteres that properly engage the target's hydrogen-bonding network, an application where the thermodynamically favored 1,5-a isomer fails completely [1].

Scalable Agrochemical Development

In the development of novel herbicidal or fungicidal agents, the robust shelf stability of the 6-bromo derivative ensures reproducible purity profiles during scale-up. It serves as a reliable core building block where the triazolopyridine scaffold imparts specific physicochemical properties (e.g., optimal LogP and soil mobility) critical for crop protection efficacy, avoiding the degradation risks associated with iodo-analogs [1].

XLogP3

1.5

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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